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Compound of Interest

Compound Name:
1-(2-methyl-3-nitrophenyl)-1H-

pyrrole

Cat. No.: B1347714 Get Quote

Technical Guide: 1-(2-methyl-3-nitrophenyl)-1H-
pyrrole (CAS 52414-57-0)
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of the

chemical compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. Due to the limited availability of

in-depth experimental data in publicly accessible domains, this document summarizes existing

physicochemical data and provides a theoretical framework for its synthesis and spectroscopic

characterization based on established chemical principles and data for analogous structures.

Physicochemical Properties
The known physicochemical properties of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole are

summarized in the table below. This data is crucial for understanding the compound's behavior

in various experimental settings.
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Property Value Reference

CAS Number 52414-57-0 [1]

Molecular Formula C₁₁H₁₀N₂O₂ [1]

Molecular Weight 202.21 g/mol [1]

Melting Point 70-72 °C [1]

Boiling Point 332 °C [1]

Flash Point 153.5 °C [1]

XLogP3 2.5 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 1 [1]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-(2-methyl-3-
nitrophenyl)-1H-pyrrole is not readily available in the surveyed literature, the structure of the

molecule suggests that it can be synthesized via established methods for N-aryl pyrrole

formation. The most probable synthetic routes are the Paal-Knorr synthesis and the Clauson-

Kaas synthesis.

Theoretical Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic method for synthesizing substituted pyrroles from a 1,4-

dicarbonyl compound and a primary amine or ammonia. For the target molecule, this would

involve the condensation of a suitable 1,4-dicarbonyl compound with 2-methyl-3-nitroaniline.

Reaction Scheme:
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Reactants

Product1,4-Dicarbonyl
(e.g., Succinaldehyde)

1-(2-methyl-3-nitrophenyl)-1H-pyrrole

+

2-Methyl-3-nitroaniline

Click to download full resolution via product page

Caption: Paal-Knorr synthesis pathway for the target molecule.

General Experimental Protocol (Hypothetical):

Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1 equivalent) in a suitable

solvent (e.g., ethanol, acetic acid), add 2-methyl-3-nitroaniline (1 equivalent).

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After completion, the reaction mixture is cooled to room temperature, and the

solvent is removed under reduced pressure. The residue is then partitioned between an

organic solvent (e.g., ethyl acetate) and water.

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and

concentrated. The crude product is then purified by column chromatography on silica gel or

by recrystallization to afford the pure 1-(2-methyl-3-nitrophenyl)-1H-pyrrole.

Theoretical Clauson-Kaas Synthesis
The Clauson-Kaas synthesis provides an alternative route to N-substituted pyrroles, typically

from the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an

acid catalyst.

Reaction Scheme:
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Reactants

Product

2,5-Dimethoxytetrahydrofuran

1-(2-methyl-3-nitrophenyl)-1H-pyrrole

+

2-Methyl-3-nitroaniline

Acid Catalyst
(e.g., Acetic Acid)

Click to download full resolution via product page

Caption: Clauson-Kaas synthesis pathway for the target molecule.

General Experimental Protocol (Hypothetical):

Reaction Setup: A mixture of 2-methyl-3-nitroaniline (1 equivalent) and 2,5-

dimethoxytetrahydrofuran (1-1.2 equivalents) is prepared in a suitable acidic solvent,

typically glacial acetic acid.

Reaction Conditions: The mixture is heated to reflux for a period of 1 to 4 hours. Reaction

progress is monitored by TLC.

Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water. The

precipitated product is collected by filtration.

Purification: The collected solid is washed with water and then purified by recrystallization

from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Spectroscopic Data (Predicted)
Detailed, experimentally-derived spectroscopic data for 1-(2-methyl-3-nitrophenyl)-1H-
pyrrole is not available in the public domain. However, based on the chemical structure, the
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expected spectral characteristics can be predicted.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole

ring and the nitrophenyl group.

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Pyrrole H-2, H-5 ~ 6.8 - 7.2 Triplet

Pyrrole H-3, H-4 ~ 6.2 - 6.5 Triplet

Phenyl H-4 ~ 7.8 - 8.0 Doublet of doublets

Phenyl H-5 ~ 7.5 - 7.7 Triplet

Phenyl H-6 ~ 7.3 - 7.5 Doublet of doublets

Methyl (CH₃) ~ 2.2 - 2.5 Singlet

¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic peaks for the carbon atoms of the pyrrole

and nitrophenyl rings.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Pyrrole C-2, C-5 ~ 120 - 125

Pyrrole C-3, C-4 ~ 108 - 112

Phenyl C-1 (C-N) ~ 135 - 140

Phenyl C-2 (C-CH₃) ~ 130 - 135

Phenyl C-3 (C-NO₂) ~ 148 - 152

Phenyl C-4, C-5, C-6 ~ 120 - 130

Methyl (CH₃) ~ 15 - 20
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IR Spectroscopy
The infrared spectrum will exhibit absorption bands corresponding to the various functional

groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹)

Aromatic C-H stretch 3000 - 3100

Aliphatic C-H stretch (CH₃) 2850 - 3000

C=C stretch (aromatic) 1450 - 1600

N-O stretch (nitro group)
1500 - 1550 (asymmetric), 1330 - 1370

(symmetric)

C-N stretch 1300 - 1350

Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight

of the compound.

Ion Expected m/z

[M]⁺ 202.07

Biological Activity and Drug Development Potential
While no specific biological activity has been reported for 1-(2-methyl-3-nitrophenyl)-1H-
pyrrole, the pyrrole nucleus is a well-established pharmacophore found in numerous

biologically active compounds and approved drugs. Pyrrole derivatives have demonstrated a

wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial,

and antiviral properties.

The presence of the nitrophenyl group can also influence the biological activity, potentially

through interactions with specific biological targets or by altering the pharmacokinetic

properties of the molecule.
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Further research, including in vitro and in vivo screening, is necessary to elucidate the specific

biological activities and therapeutic potential of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. The

workflow for such an investigation is outlined below.

Synthesis and Purification

In Vitro Screening
(e.g., cell-based assays, enzyme inhibition)

Hit Identification

Lead Optimization
(Structure-Activity Relationship)

In Vivo Studies
(Animal Models)

Preclinical Development

Click to download full resolution via product page

Caption: Workflow for investigating the biological activity of the target compound.

Conclusion
1-(2-methyl-3-nitrophenyl)-1H-pyrrole is a compound with established physicochemical

properties but limited publicly available data regarding its synthesis, detailed spectroscopic

characterization, and biological activity. The theoretical synthetic and analytical frameworks

provided in this guide offer a starting point for researchers interested in further investigating this
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molecule. Given the prevalence of the pyrrole scaffold in medicinal chemistry, this compound

represents a potential candidate for future drug discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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